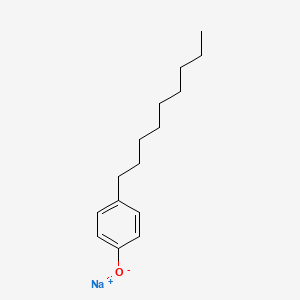

Sodium p-nonylphenolate

Description

Overview of Phenolic Compounds in Contemporary Chemical Research

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, represent a cornerstone of modern chemical research. Their inherent reactivity and diverse functionalities make them pivotal in both academic and industrial laboratories. These compounds serve as precursors for a vast array of materials and fine chemicals, including polymers, pharmaceuticals, and agrochemicals. The biological activities of many phenolic compounds, such as their antioxidant and anti-inflammatory properties, are also a significant area of investigation. industrialchemicals.gov.aursc.orgevitachem.com In materials science, the polymerization of phenols leads to robust thermosetting resins, while their derivatives are crucial as stabilizers and antioxidants in various polymers. The versatility of the phenolic scaffold allows for extensive functionalization, enabling the fine-tuning of chemical and physical properties to suit specific applications.

Contextualizing Sodium p-Nonylphenolate within the Broader Alkylphenol Chemical Landscape

Within the large family of phenolic compounds, alkylphenols are a significant subclass, distinguished by the presence of one or more alkyl groups on the aromatic ring. researchgate.net The length and branching of the alkyl chain profoundly influence the compound's physical properties, such as its solubility and surfactant characteristics. nih.gov Nonylphenols, a prominent group of alkylphenols, are produced industrially by the alkylation of phenol (B47542) with nonene. googleapis.com This process typically yields a mixture of isomers, with the para-substituted isomer often being the major component. industrialchemicals.gov.augoogleapis.com this compound is the sodium salt of p-nonylphenol. The deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) anion enhances its nucleophilicity and solubility in certain solvents, making it a valuable intermediate and reactant in various chemical transformations. rsc.org

Research Significance and Scope of Investigation

This compound holds particular interest due to its role as a versatile intermediate and catalyst in organic and polymer chemistry. Its dual nature, possessing both a hydrophobic nonyl group and a hydrophilic phenolate head, imparts surfactant-like properties that can be exploited in various applications. Research into this compound is driven by the need for efficient and cost-effective catalysts and intermediates in the synthesis of polymers, resins, and other specialty chemicals. This article aims to provide a focused and detailed examination of this compound, strictly adhering to its chemical profile, synthesis, and specific industrial and research applications.

Structure

3D Structure of Parent

Properties

CAS No. |

54628-06-7 |

|---|---|

Molecular Formula |

C15H23NaO |

Molecular Weight |

242.33 g/mol |

IUPAC Name |

sodium;4-nonylphenolate |

InChI |

InChI=1S/C15H24O.Na/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h10-13,16H,2-9H2,1H3;/q;+1/p-1 |

InChI Key |

GRHLOHHSYRUYNE-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)[O-].[Na+] |

Origin of Product |

United States |

Ii. Synthesis and Chemical Derivatization of Sodium P Nonylphenolate

Methodologies for Nonylphenol Precursor Synthesis

The synthesis of the nonylphenol precursor is dominated by the alkylation of phenol (B47542) with nine-carbon olefins. nih.gov The specific structure of the resulting nonylphenol is highly dependent on the choice of the olefin and the reaction conditions.

The most common industrial route to nonylphenol involves the acid-catalyzed alkylation of phenol with a mixture of branched nonene isomers. wikipedia.orgatamanchemicals.com This nonene is typically produced through the trimerization of propylene (B89431), which results in a complex mixture of C9 olefins. nih.govelchemy.comindustrialchemicals.gov.au This process, a form of Friedel-Crafts alkylation, yields a product known as technical nonylphenol, which is itself a complex mixture of various nonylphenol isomers. wikipedia.orgresearchgate.net

The alkylation of phenol with nonene is facilitated by a variety of acid catalysts. epa.gov Both liquid-phase and solid catalysts are employed in industrial settings. Common catalysts include mineral acids, Lewis acids like boron trifluoride and aluminum trichloride (B1173362), and solid acid catalysts such as acid-activated clays (B1170129) (montmorillonite) and cation exchange resins. epa.govjustia.comgoogle.com Heteropoly acids, for instance, 12-tungstophosphoric acid, have also been shown to be effective. justia.com

Reaction parameters are optimized to maximize the yield of the desired monoalkylated product and to control isomeric distribution. Temperatures for the reaction can range from 60°C to 250°C, with pressures from atmospheric up to 500 psi. justia.comgoogle.com The molar ratio of phenol to olefin is also a critical parameter, with an excess of phenol often used to minimize the formation of dialkylated byproducts. justia.com

| Catalyst Type | Specific Examples | Typical Reaction Temperature | Key Process Features |

|---|---|---|---|

| Lewis Acids | Boron Trifluoride (BF3), Aluminum Trichloride (AlCl3) | Variable, often moderate | Standard Friedel-Crafts catalysts, effective but can pose separation and waste challenges. epa.govjustia.com |

| Mineral Acids | Sulfuric Acid (H2SO4), Phosphorous Acid | Variable | Strong acid catalysts promoting the reaction. epa.govelchemy.com |

| Solid Acid Catalysts | Acid-activated Montmorillonite Clays, Cation Exchange Resins (e.g., Tulsion® T-6812 MP) | 80°C - 140°C | Heterogeneous catalysts that are easily separable, reusable, and can offer high selectivity. google.com |

| Heteropoly Acids | 12-Tungstophosphoric Acid, 12-Molybdophosphoric Acid | 80°C - 120°C | Can achieve high nonene conversion and good para-selectivity. justia.com |

In the Friedel-Crafts alkylation of phenol, the hydroxyl group (-OH) is an ortho-, para-directing activator. The use of acid catalysts in industrial processes predominantly favors the formation of the para-substituted isomer (p-nonylphenol). industrialchemicals.gov.aujustia.comgoogle.com This regioselectivity is a key aspect of technical nonylphenol production, with final mixtures typically containing at least 90% branched para-nonylphenol isomers. industrialchemicals.gov.au

The preference for para-substitution is influenced by steric factors and thermodynamic control. While some ortho-isomer is formed, it can be converted to the more stable para-isomer under the influence of an active acid catalyst. google.com The structure of the olefin also plays a role; branched olefins, which are used in industrial production, lead almost exclusively to para-substituted products. google.comrsc.org In contrast, using linear olefins can result in a higher proportion of the ortho-isomer. google.com

While industrial production focuses on branched nonylphenols, the synthesis of specific linear or less-branched isomers is often required for research purposes, such as for toxicological or environmental studies. industrialchemicals.gov.auresearchgate.net These syntheses offer precise control over the final molecular structure, which is not possible with the industrial methods that use complex olefin mixtures.

Several laboratory-scale methods have been developed. For instance, specific isomers with a quaternary α-carbon in the nonyl chain have been synthesized via the Friedel-Crafts alkylation of anisole (B1667542) with tertiary nonyl bromides, followed by demethylation. researchgate.net Other routes involve the reaction of a Grignard reagent, such as p-methoxyphenylmagnesium bromide, with specific ketones to build the desired alkyl chain, or starting from precursors like 4'-methoxyisobutyrophenone for isomers with a quaternary β-carbon. researchgate.net Another reported method for a pure isomer involves the Friedel-Crafts reaction between anisole and 3-bromo-3,6-dimethylheptane. researchgate.net These multi-step, targeted syntheses allow for the creation of individual isomers that are not present in or are inseparable from the complex technical mixture. nih.gov

| Aspect | Industrial Synthesis | Laboratory Synthesis |

|---|---|---|

| Starting Olefin | Complex mixture of branched nonenes (from propylene trimerization). nih.govelchemy.com | Specific linear or defined branched olefins/alkyl halides. researchgate.net |

| Product | Technical nonylphenol: a complex mixture of isomers, >90% para-substituted. wikipedia.orgindustrialchemicals.gov.au | A single, structurally defined linear or branched isomer. researchgate.netnih.gov |

| Primary Goal | High-volume, cost-effective production for commercial applications. wikipedia.org | Production of pure reference standards for research and analysis. industrialchemicals.gov.au |

Alkylation of Phenol with Branched Olefins (e.g., Nonene, Propylene Trimers)

Formation of Sodium p-Nonylphenolate from Nonylphenol

Once the p-nonylphenol precursor has been synthesized and purified, it can be converted to its corresponding salt, this compound.

The conversion of p-nonylphenol to this compound is a classic acid-base neutralization reaction. libretexts.orgvaia.com Phenols are weakly acidic due to the resonance stabilization of the conjugate base, the phenoxide ion. atamanchemicals.com The hydrogen atom of the hydroxyl group on the phenol ring can be abstracted by a strong base. nios.ac.insiyavula.com

The reaction pathway involves treating p-nonylphenol with a strong sodium-containing base, most commonly sodium hydroxide (B78521) (NaOH). nios.ac.in In this reaction, the hydroxide ion (OH⁻) from NaOH deprotonates the phenolic hydroxyl group, forming water and the this compound salt. libretexts.orgvaia.com The equilibrium for this reaction lies far to the right, ensuring a high yield of the phenolate (B1203915) product, which exists as an ionic compound composed of the sodium cation (Na⁺) and the p-nonylphenolate anion.

The general reaction is as follows: C₉H₁₉C₆H₄OH (p-nonylphenol) + NaOH (sodium hydroxide) → C₉H₁₉C₆H₄ONa (this compound) + H₂O (water)

This straightforward and efficient reaction is the standard method for producing phenolate salts from their corresponding phenol precursors.

Optimization of Reaction Conditions for High Purity Sodium Salt Formation

The synthesis of this compound is typically achieved through the reaction of p-nonylphenol with a sodium base, most commonly sodium hydroxide . The optimization of this acid-base reaction is critical for achieving high purity and yield. Key parameters that require careful control include stoichiometry, temperature, solvent selection, and water removal.

The reaction is governed by Le Chatelier's principle. The removal of water, a byproduct of the neutralization reaction, drives the equilibrium towards the formation of the sodium salt. This is often accomplished by using a solvent that forms an azeotrope with water, such as toluene (B28343) or xylene, allowing for its removal by distillation.

While specific, detailed optimization studies are proprietary to industrial manufacturers, the principles of process optimization can be applied. Factorial design experiments, a methodological approach to study the effects of various factors (e.g., temperature, reactant ratio, reaction time) on the reaction outcome, are often employed to enhance conversion rates and product purity rsc.org. Careful control of reaction conditions is essential to ensure the complete formation of the desired salt evitachem.comevitachem.com.

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Objective | Rationale |

|---|---|---|

| Stoichiometry | Use of a slight excess or precise molar equivalent of sodium hydroxide. | Ensures complete conversion of the nonylphenol, preventing residual acidic impurities. |

| Temperature | Controlled heating, often to reflux. | Provides sufficient activation energy for the reaction to proceed to completion. |

| Solvent | Aprotic, water-azeotroping solvent (e.g., toluene, xylene). | Facilitates the removal of water, shifting the reaction equilibrium to favor product formation. |

| Water Removal | Azeotropic distillation. | Crucial for driving the reaction to completion and achieving high yields of the anhydrous salt. |

Derivatization Reactions Involving this compound

This compound is a valuable intermediate, primarily due to the reactivity of its phenoxide component.

Nucleophilic Reactivity of the Phenoxide Moiety in Organic Transformations

The oxygen atom of the phenoxide group in this compound carries a negative charge and has available lone pairs of electrons, making it a potent nucleophile . This allows it to attack electron-deficient centers in a variety of organic transformations. This nucleophilic character is distinct from that of other sodium compounds like sodium hydride (NaH), which is considered a strong base but a poor nucleophile youtube.com. The insolubility of NaH in most organic solvents limits its reactions to the crystal surface, where it primarily acts as a base by abstracting protons youtube.com. In contrast, the organic nature of the nonylphenolate anion allows for greater solubility and accessibility of the nucleophilic oxygen.

Reactions with Sulfonating Agents Leading to Phenolsulfonic Acid Derivatives

A significant application of the nucleophilic character of phenoxides is in electrophilic aromatic substitution reactions, such as sulfonation. The phenoxide group is a strong activating group, directing the electrophile (from the sulfonating agent) to the ortho and para positions of the aromatic ring.

The reaction of a phenol with a sulfonating agent like sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃) introduces a sulfonic acid (-SO₃H) group onto the aromatic ring numberanalytics.comatamanchemicals.com. For instance, heating phenol with concentrated sulfuric acid at approximately 100°C yields phenolsulfonic acid prepchem.com. The resulting acid can then be neutralized with a base to form the corresponding sulfonate salt prepchem.comatamanchemicals.com. This process is a foundational method for producing various detergents and other sulfonated organic compounds numberanalytics.com.

Table 2: General Reaction for the Sulfonation of a Phenol

| Reactants | Sulfonating Agent | Conditions | Product |

|---|---|---|---|

| Phenol / Phenoxide | Concentrated H₂SO₄ | 100-105°C | Phenolsulfonic Acid prepchem.comprepchem.com |

Synthesis of Related Metal Nonylphenolate Salts

This compound can be used as a starting material to produce other metal salts of nonylphenol through metathesis or exchange reactions.

Preparation of Barium Nonylphenolate and Other Alkaline Earth Metal Salts

Alkaline earth metal nonylphenolates, particularly those of barium and calcium, are of significant industrial interest. Barium nonylphenolate can be synthesized directly from nonylphenol by reacting it with a barium base. One documented method involves reacting nonylphenol with barium hydroxide in toluene at a temperature of 60-80°C until the barium hydroxide is fully consumed prepchem.com. The water formed during the reaction is removed by azeotropic distillation to yield an anhydrous solution of barium nonylphenolate prepchem.com. Another approach uses barium oxide as the base prepchem.com.

Similarly, other alkaline earth metal salts, such as those of calcium and magnesium, can be prepared, and are often used in various formulations googleapis.comjustia.com. The synthesis generally involves the reaction of nonylphenol with the corresponding metal hydroxide or oxide prepchem.comontosight.aiontosight.ai.

Table 3: Synthesis of Barium Nonylphenolate

| Reactant 1 | Reactant 2 | Solvent | Temperature | Key Step | Citation |

|---|---|---|---|---|---|

| Nonylphenol | Barium Hydroxide | Toluene | 60-80°C | Evaporation of solvent to remove water. | prepchem.com |

Investigations into Mixed Metal Nonylphenolate Complexes

Complexes containing more than one type of metal ion, known as mixed metal complexes, are also synthesized for specific applications. These complexes can exhibit unique properties not found in their single-metal counterparts. An example is the formation of an overbased sodium carbonate-barium nonylphenolate complex googleapis.com. This is prepared by reacting barium nonylphenolate with sodium carbonate in a hydrocarbon solvent google.com. Such "overbased" complexes contain a higher proportion of metal than is required for simple neutralization of the phenol, which is useful in applications like lubricant additives. Formulations may also include mixtures of calcium and/or magnesium with sodium googleapis.com. The investigation into mixed metal complexes extends to various transition metals and lanthanides, where different metal ions are incorporated to tune the chemical and physical properties of the final product orientjchem.orgnih.govmdpi.comrsc.org.

Role as an Intermediate in Industrial Chemical Production

This compound, the sodium salt of p-nonylphenol, serves as a crucial intermediate in the synthesis of a variety of commercially significant chemicals. Its formation, typically through the reaction of nonylphenol with a sodium base, activates the phenolic group, enhancing its reactivity for subsequent chemical transformations. This reactivity is harnessed in the production of surfactants, antioxidants, resins, and additives for lubricants and fuels.

This compound is a key intermediate in the production of nonylphenol ethoxylates (NPEs), a major class of non-ionic surfactants. The manufacturing process begins with the alkylation of phenol with nonene to produce nonylphenol. elchemy.com The subsequent ethoxylation step involves the reaction of nonylphenol with ethylene (B1197577) oxide. This reaction is typically base-catalyzed, often using catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH), which react with nonylphenol to form the corresponding phenolate (e.g., this compound) in situ. elchemy.com

The formation of the highly nucleophilic phenolate anion is critical for the reaction to proceed. The phenolate then attacks the electrophilic carbon of the ethylene oxide ring, initiating a ring-opening polymerization. The process continues with the addition of further ethylene oxide molecules to the growing chain. The length of the polyoxyethylene chain can be controlled by the reaction conditions and the stoichiometry of the reactants, which in turn determines the properties and applications of the final surfactant product. elchemy.commdpi.com These surfactants are widely used in detergents, cleaning agents, emulsifiers, and in various industrial processes. ontosight.ai

Table 1: Key Components in Nonylphenol Ethoxylate Synthesis

| Role | Compound Name | Chemical Formula/Structure |

|---|---|---|

| Primary Precursor | p-Nonylphenol | C₁₅H₂₄O |

| Activating Base | Sodium Hydroxide | NaOH |

| Intermediate | This compound | C₁₅H₂₃NaO |

| Ethoxylating Agent | Ethylene Oxide | C₂H₄O |

| Final Product | Nonylphenol Ethoxylate | C₁₅H₂₄O(C₂H₄O)nH |

Tris(nonylphenyl) phosphite (B83602) (TNPP) is a widely used antioxidant and stabilizer for polymers, particularly in the synthetic rubber and plastics industries. researchgate.netgoogle.com The standard industrial synthesis involves the reaction of p-nonylphenol with phosphorus trichloride (PCl₃). researchgate.netsci-hub.se In this process, three molecules of p-nonylphenol react with one molecule of phosphorus trichloride, displacing the three chlorine atoms to form TNPP and releasing hydrochloric acid (HCl) as a byproduct. sci-hub.se

The reaction is typically driven to completion by using an excess of p-nonylphenol. google.com While the direct reaction between the phenol and PCl₃ is the common route, the formation of a phenolate intermediate, such as this compound, can be part of alternative synthesis strategies, particularly if a base is used to scavenge the HCl byproduct. The phenolate's enhanced nucleophilicity would facilitate the displacement of the chloride ions from the phosphorus center. The purity of the final TNPP product, specifically low levels of residual nonylphenol and chlorides, is critical for its performance as a stabilizer. google.com

Table 2: Synthesis of Tris(nonylphenyl) phosphite (TNPP)

| Role | Compound Name | Chemical Formula/Structure |

|---|---|---|

| Primary Precursor | p-Nonylphenol | C₁₅H₂₄O |

| Phosphitylating Agent | Phosphorus trichloride | PCl₃ |

| Final Product | Tris(nonylphenyl) phosphite (TNPP) | C₄₅H₆₉O₃P |

| Byproduct | Hydrochloric acid | HCl |

This compound plays a role in the synthesis of specialized phenolic resins. Phenolic resins are produced through the condensation polymerization of a phenol with an aldehyde, most commonly formaldehyde (B43269). mdpi.com The incorporation of p-nonylphenol into the polymer backbone imparts specific properties such as increased flexibility, improved solubility in organic media, and enhanced compatibility with other polymers. google.com

The synthesis is often conducted under base-catalyzed conditions. google.com In this process, a base such as sodium hydroxide or potassium hydroxide is used as a catalyst. mdpi.comgoogle.com The base deprotonates the phenolic hydroxyl group of p-nonylphenol to form the this compound intermediate in situ. This phenolate is more reactive towards electrophilic attack by formaldehyde than the neutral phenol. The reaction proceeds through the addition of formaldehyde to the activated aromatic ring, followed by condensation reactions that lead to the formation of a cross-linked polymer network. mdpi.com These modified resins find applications as tackifiers, curing agents, and components in emulsion breakers for crude oil. google.comgoogle.com

Table 3: Components in Nonylphenol-Modified Phenolic Resin Synthesis

| Role | Compound Name | Function |

|---|---|---|

| Phenolic Monomer | p-Nonylphenol | Provides flexibility and hydrophobicity |

| Co-monomer | Formaldehyde | Cross-linking agent |

| Catalyst | Sodium Hydroxide | Forms the reactive phenolate intermediate |

| Intermediate | This compound | Activated monomer for polymerization |

| Product | Nonylphenol-formaldehyde resin | Polymer with tailored properties |

This compound is a component in the formulation of overbased metal salt additives, which are essential detergents and rust inhibitors in lubricating oils and fuels. googleapis.com "Overbasing" is a process where a stoichiometric excess of a metal base, such as an oxide or hydroxide, is incorporated into a micellar structure stabilized by a surfactant, typically a metal salt of an organic acid. google.com

In this context, nonylphenol is used as the organic acid precursor. It is reacted with a metal base, such as barium oxide or sodium hydroxide, to form the corresponding metal phenolate (e.g., overbased barium nonylphenolate or a mixed sodium-barium nonylphenolate complex). googleapis.comgoogle.com A common practice involves treating this mixture with carbon dioxide. The CO₂ reacts with the excess metal base dispersed within the phenolate micelles to form a core of finely divided metal carbonate. google.com The resulting overbased phenate provides a source of basicity to neutralize acidic byproducts of combustion and oxidation in an engine, thereby preventing corrosion and sludge formation. google.com The nonyl group ensures the additive's solubility in the nonpolar lubricating oil base stock.

Table 4: Example of Overbased Metal Phenolate Formulation

| Component | Example Compound | Function |

|---|---|---|

| Surfactant Precursor | Nonylphenol | Provides the organic backbone and oil solubility |

| Metal Base (Primary) | Barium Oxide | Reacts with precursor and provides basicity |

| Metal Base (Secondary) | Sodium Carbonate | Can be used to form mixed metal complexes |

| Intermediate | Barium nonylphenolate / Sodium nonylphenolate | Surfactant stabilizing the complex |

| Acidic Gas | Carbon Dioxide | Reacts with excess base to form carbonate core |

| Final Product | Overbased barium-sodium nonylphenolate-carbonate complex | Lubricant detergent and rust inhibitor |

Iii. Environmental Behavior and Transformation Pathways

Environmental Occurrence and Distribution of Nonylphenols and Their Derivatives

The presence of nonylphenols in the environment is not natural; it is a consequence of industrial and domestic activities. nih.gov These compounds are found globally in water, sediment, soil, and even the air. nih.govscielo.org.za

The primary source of nonylphenols in the environment is the breakdown of nonylphenol ethoxylates (NPEOs), a group of non-ionic surfactants used extensively in a variety of products and industrial processes. nih.govresearchgate.net These applications include:

Detergents and cleaning agents nih.govcsic.es

Pesticide formulations oup.comup.ac.za

Plastics and cosmetics oup.com

Textile and paper manufacturing core.ac.uk

Concrete additives naturvardsverket.se

NPEOs enter the environment, primarily through wastewater streams. naturvardsverket.seospar.org In wastewater treatment plants (WWTPs), the biodegradation of NPEOs is often incomplete, leading to the formation of more persistent and lipophilic (fat-loving) nonylphenols. nih.govresearchgate.net It is estimated that a significant portion of nonylphenolic compounds that enter WWTPs are released into the environment through treated effluents and sewage sludge. iitk.ac.in Other emission pathways include landfill leachate, runoff from agricultural fields where sludge or certain pesticides have been applied, and direct industrial discharges. up.ac.zanaturvardsverket.semdpi.com Nonylphenol can also become airborne from polluted waters or WWTPs and can be redeposited into ecosystems through rain and snow. nih.govup.ac.za

Once released into aquatic environments, nonylphenols are distributed between the water column and sediments. Due to their hydrophobic nature, they have a strong tendency to adsorb to organic matter and particulate matter, leading to their accumulation in sediments at concentrations significantly higher than in the overlying water. nih.govscielo.org.za

Wastewater effluents are a major point source of nonylphenols into rivers and coastal waters. nih.govcabidigitallibrary.org Concentrations of nonylphenol in surface waters can vary widely, from ng/L to mg/L levels, often depending on the proximity to urban and industrial areas. nih.govmdpi.com For instance, higher concentrations are typically found downstream from WWTP discharge points. cabidigitallibrary.org Sediments act as a long-term sink for these compounds, with reported concentrations reaching up to several hundred mg/kg. nih.gov This accumulation poses a risk to bottom-dwelling organisms. mdpi.com

Below is a table summarizing reported nonylphenol concentrations in various aquatic environments.

| Environmental Compartment | Concentration Range | Location Examples |

| Surface Water | ng/L to µg/L | Kaoping River, Taiwan; Jialu River, China; Llobregat basin, Spain nih.gov |

| Sediment | µg/kg to mg/kg | Yellow River, China; Thermaiko Gulf, Greece; Lake Donghu, China nih.gov |

| Wastewater Effluent | µg/L | Various Sewage Treatment Plants oup.com |

Terrestrial environments become contaminated with nonylphenols primarily through the agricultural application of sewage sludge as a fertilizer. up.ac.zaindustrialchemicals.gov.au This practice, while beneficial for soil conditioning, introduces a variety of pollutants, including nonylphenols, directly into the soil. up.ac.za Other sources include irrigation with treated wastewater and atmospheric deposition. nih.govup.ac.za

In soil, nonylphenols exhibit moderate persistence. bohrium.com Their hydrophobic character causes them to bind strongly to soil organic matter, which limits their mobility and leaching into groundwater. up.ac.zabohrium.com However, their persistence means they can accumulate in the soil over time with repeated sludge applications. up.ac.za Nonylphenol concentrations in sewage sludge itself can be quite high, sometimes reaching gram per kilogram levels. oup.com

The table below provides an overview of nonylphenol levels found in terrestrial systems.

| Environmental Compartment | Concentration Range | Primary Source |

| Sewage Sludge | mg/kg to g/kg | Wastewater Treatment Plants oup.com |

| Sludge-Amended Soil | µg/kg to mg/kg | Land application of biosolids nih.gov |

| Wastewater-Irrigated Soil | µg/kg | Irrigation with treated wastewater nih.gov |

Biotransformation Mechanisms of Nonylphenols and Related Compounds

The breakdown of nonylphenols in the environment is primarily driven by microbial activity. The rate and pathway of this biodegradation can be influenced by environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions (in the presence of oxygen), the biodegradation of nonylphenol ethoxylates and nonylphenols can proceed, although the breakdown of the branched nonylphenol structure is often slow. nih.govejbiotechnology.info One of the initial steps in the aerobic degradation of NPEOs involves the shortening of the ethoxylate chain. nih.gov An alternative and significant pathway is the ω-carboxylation of the ethoxylate chain, followed by its gradual shortening. nih.gov

The degradation of the nonylphenol molecule itself is more complex. One proposed pathway involves the hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov Another pathway identified involves an unusual ipso-substitution, where the branched alkyl group is replaced. nih.gov A third suggested pathway involves the formation of nitro-nonylphenol as an intermediate metabolite. nih.gov The half-life for aerobic degradation of nonylphenol can range from a few days to over three months, depending on the specific conditions and microbial populations present. nih.gov

A diverse range of microorganisms is capable of degrading nonylphenols under aerobic conditions. nih.gov Bacteria, in particular, play a crucial role in this process. Several bacterial strains have been isolated from various environments, such as sewage sludge and contaminated soils, that can utilize nonylphenol as a source of carbon and energy. nih.gov

Key microbial species identified in the degradation of nonylphenols include:

Sphingomonas and related genera (Sphingobium, Novosphingobium): These bacteria are frequently cited as effective degraders of nonylphenol, often utilizing it as a sole carbon source. nih.govnih.govnih.gov They are known to employ unique enzymatic pathways for breaking down the complex branched structure of technical nonylphenol. nih.gov

Pseudomonas: Species of Pseudomonas have also been isolated from polluted environments and have demonstrated the ability to degrade nonylphenol. nih.govnih.gov They may work synergistically with other bacteria, like Sphingobium, to enhance the degradation of NPEOs and NP. nih.gov

Bacillus, Alcaligenes, Shewanella: Strains from these genera, isolated from sewage sludge, have also shown the capacity to degrade nonylphenol in laboratory studies. csic.es

Fungi: While the complete mineralization of nonylphenol by fungi is less clear, some fungal species are known to be involved in its transformation, often through oxidation of the alkyl chain or polymerization. nih.gov

The efficiency of these microbial degradation processes can be influenced by factors such as the availability of other organic substrates, temperature, and pH. nih.gov The collaboration between different microbial species, exhibiting a "division of labor," can be critical for the complete breakdown of NPEOs to less harmful substances. nih.gov

Anaerobic Biodegradation Pathways

Abiotic Transformation Processes

Photochemical degradation, or photolysis, is a significant abiotic process that can lead to the transformation of nonylphenol in the environment, particularly in surface waters exposed to sunlight. mdpi.com The rate and pathway of photodegradation are influenced by various factors, including the presence of dissolved oxygen, hydrogen peroxide, nitrate (B79036) ions, and chloride ions. sioc-journal.cn

Dissolved oxygen is a key factor, with the rate of photoreaction being dependent on its concentration. sioc-journal.cnnih.gov The photodegradation process often involves the formation of reactive oxygen species. nih.gov In the presence of dissolved oxygen, the proposed mechanism involves the formation of a 4-nonylphenoxyl radical and superoxide (B77818) radical anions, leading to intermediates like 4-nonylcatechol and an ortho-quinone derivative. sioc-journal.cn These intermediates can then undergo further reactions to produce nonanol, nonanal, and nonanoic acid. sioc-journal.cn

The presence of hydrogen peroxide or nitrate ions can significantly increase the degradation rate of nonylphenol. sioc-journal.cn The photolysis of hydrogen peroxide generates hydroxyl radicals (·OH), which can attack the nonylphenol molecule. sioc-journal.cn Irradiated nitrate can also produce hydroxyl radicals as well as nitrogen dioxide radicals (·NO2), leading to the formation of products like 2-nitryl-4-nonylphenol. sioc-journal.cn In the presence of both chloride ions and hydrogen peroxide, nonanoyl chloride has been identified as a degradation product. sioc-journal.cn

The table below details some of the identified intermediate products of nonylphenol photodegradation under different conditions.

| Condition | Identified Intermediate Products | Reference |

| With Dissolved Oxygen | 4-nonylcatechol, nonanol, nonanal, nonoic acid | sioc-journal.cn |

| With Hydrogen Peroxide | 4-n-alkylphenols (n=2-8), 4-nonylcatechol, nonanol, nonanal, nonoic acid | sioc-journal.cn |

| With Nitrate Ions | Same as with H₂O₂, plus 2-nitryl-4-nonylphenol | sioc-journal.cn |

| With Chloride Ions and H₂O₂ | Nonanoyl chloride | sioc-journal.cn |

| Natural Seawater | 4-nonylcatechol | nih.gov |

Other Chemical and Physical Transformation Reactions in Environmental Systems

Beyond photochemical reactions, sodium p-nonylphenolate (and its equilibrium form, nonylphenol) is subject to other important transformation and transport processes in the environment.

Biodegradation : In soil and aquatic environments, microbial degradation is a primary transformation pathway. The biodegradability of nonylphenols can vary depending on the specific isomer and environmental conditions (aerobic vs. anaerobic). industrialchemicals.gov.au Studies on the biodegradation of nonylphenol ethoxylates in wastewater treatment plants show that the process often begins with the shortening of the ethoxylate chain, followed by the oxidation of the remaining ethoxy groups to form nonylphenoxy carboxylates. aloki.hu Under anaerobic conditions, complete de-ethoxylation to form nonylphenol can occur. aloki.hu The resulting nonylphenol is then subject to further, albeit slower, microbial degradation.

Adsorption : Due to the hydrophobic nature of the nonyl alkyl chain, nonylphenol exhibits a tendency to partition from water into more organic phases. In environmental systems, this translates to strong adsorption onto soil, sediments, and sewage sludge. aloki.hu This physical process reduces the concentration of the compound in the water column but can lead to its accumulation in solids, where it may persist for longer periods.

Bioconcentration : The lipophilicity of nonylphenol gives it a moderate potential to bioconcentrate in aquatic organisms. industrialchemicals.gov.au Experimental studies have determined bioconcentration factors (BCF) in various fish species, indicating that the compound can accumulate in fatty tissues. This process does not transform the chemical but moves it from the environmental medium into biota, creating a potential for entry into the food web. industrialchemicals.gov.au

Iv. Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

Extracting nonylphenols from diverse and complex samples such as water, sediment, soil, and sludge is a critical first step that dictates the accuracy and sensitivity of the final analysis. scielo.brscielo.br The goal is to isolate the target analytes from the matrix, remove interfering substances, and pre-concentrate them to a level suitable for instrumental analysis. scielo.br

Solid-Phase Extraction (SPE) is a widely adopted technique for the preparation of liquid samples, valued for its efficiency, low solvent consumption, and ability to clean up interferences. analis.com.mymdpi.com The method involves passing a liquid sample through a cartridge containing a solid sorbent. Nonylphenols are retained on the sorbent while other matrix components pass through. Subsequently, a small volume of an appropriate solvent is used to elute the concentrated analytes. mdpi.com For nonylphenol analysis, reversed-phase sorbents like C18 (octadecylsilane) are commonly used. dphen1.comnih.govaip.org For example, in analyzing sewage samples, a phenol-specific SPE column can be employed, followed by elution with a methanol (B129727) and dichloromethane (B109758) mixture to achieve recovery rates between 70.82% and 110.12%. nih.gov

Advanced Variants:

Dispersive Solid-Phase Extraction (d-SPE): This technique involves adding the SPE sorbent directly to the sample extract in a tube. The mixture is vortexed or shaken, and then centrifuged to separate the sorbent with adsorbed interferences from the purified extract. It is a key cleanup step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Magnetic Solid-Phase Extraction (MSPE): MSPE utilizes magnetic nanoparticles (MNPs) as the adsorbent material. dphen1.com These nanoparticles are dispersed in the sample solution, providing a large surface area for rapid interaction with the analytes. dphen1.com After extraction, the MNPs are easily and quickly separated from the sample using an external magnet, eliminating the need for centrifugation or column filtration. dphen1.comrsc.org For instance, a method using Fe@MgAl-LDH magnetic nanoparticles achieved detection limits for nonylphenol as low as 0.34 µg/L with precision below 2.5%. dphen1.com Another study combined Dispersive Liquid-Liquid Microextraction (DLLME) with a magnetic nanoparticle-based microextraction (D-μ-SPE), where n-octyl-triethoxysilane surface-modified magnetic nanoparticles were used to retrieve the extraction solvent, achieving a detection limit of 13.9 ng/L for 4-n-nonylphenol in water. rsc.orgrsc.org

| Technique | Matrix | Sorbent/Nanoparticle | Eluent | Recovery (%) | Detection Limit |

|---|---|---|---|---|---|

| SPE | Sediment | C18 Cartridge | Methanol-Acetonitrile | 96.2 - 104.8 | 0.05 µg/mL aip.org |

| SPE | Sewage | Phenol-specific column | Methanol, Dichloromethane | 70.8 - 110.1 | 0.09-0.31 µg/L nih.gov |

| MSPE | Water | Fe@MgAl-LDH Nanoparticles | Methanol | Not Specified | 0.34 µg/L dphen1.com |

| DLLME-D-μ-SPE | Water | n-octyl-triethoxysilane modified MNPs | Methanol (for final extraction from MNPs) | Not Specified | 13.9 ng/L rsc.orgrsc.org |

Liquid-Liquid Extraction is a conventional method for isolating analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. scielo.br For nonylphenol extraction from environmental samples, organic solvents such as a dichloromethane and hexane (B92381) mixture (2:1 ratio) have been utilized. aip.org While LLE is a foundational technique, it often requires large volumes of high-purity organic solvents and can be more labor-intensive and less efficient than SPE. In a direct comparison for sediment analysis, an SPE method yielded significantly higher recoveries (96.24-104.78%) compared to an LLE method (76.28-80.52%). aip.org The SPE method also offered lower limits of detection and quantification. aip.org

For solid and semi-solid matrices like sediments, soils, and sludge, energy-assisted extraction methods are employed to enhance the efficiency of analyte recovery. tandfonline.comdphen1.com

Ultrasonic-Assisted Extraction (UAE or USE): This method, also known as sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting the sample matrix and accelerating the diffusion of analytes into the solvent. tandfonline.com UAE is considered a fast and efficient alternative to traditional methods like Soxhlet extraction. tandfonline.com For extracting nonylphenols from sediments, a mixture of methanol and water (70/30 v/v) has been used effectively, with two 15-minute sonication steps at 45°C. nih.gov In another application for powdered milk formula, a single 15-minute extraction using acetonitrile (B52724) yielded quantitative recoveries. oup.comresearchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the extraction solvent in a closed vessel, increasing the temperature and pressure. dphen1.comresearchgate.net This process significantly accelerates the extraction of analytes from the sample matrix. Polar solvents with a high dielectric constant, such as acetone (B3395972) and methanol, are preferred as they absorb microwave energy efficiently. dphen1.comresearchgate.net A method for simultaneously extracting nonylphenols and other pollutants from sediment used acetone as the solvent at 21 psi and 80% microwave power. nih.gov MAE offers advantages such as reduced solvent consumption and considerably shorter processing times compared to conventional techniques. dphen1.com

| Technique | Matrix | Solvent(s) | Key Parameters | Findings |

|---|---|---|---|---|

| Ultrasonic-Assisted Extraction (USE) | Sediments | Ethyl acetate (B1210297) (EtAc) or 1:1 MeOH:EtAc | 3 sonication cycles of 5 min | Recoveries >85% for NP and >90% for NP1EO/NP2EO. tandfonline.com |

| Ultrasonic-Assisted Extraction (USE) | Soil, Sediment, Sludge | H₂O/MeOH (30/70) | 2 steps of 15 min at 45°C | Achieved quantitative recoveries for NP and NPEOx. nih.gov |

| Microwave-Assisted Extraction (MAE) | Sediments | Acetone | 21 psi, 80% power | Method successfully used for simultaneous extraction of multiple organic contaminants. nih.gov |

| Microwave-Assisted Extraction (MAE) | Sediments | Methanol | 110°C, 15 min holding time | Achieved >74% recovery for a range of endocrine-disrupting chemicals, including nonylphenol. dphen1.com |

| Ultrasonic/Microwave-Assisted Extraction (UMAE) | Textiles | Not specified | Optimized via Box-Behnken design | Recoveries of 71.1% to 102.5% for nonylphenol ethoxylates. nih.govresearchgate.net |

In line with the principles of green analytical chemistry, miniaturized extraction techniques that reduce or eliminate solvent use have gained prominence. researchgate.net

Solid Phase Microextraction (SPME): SPME is a solvent-free, equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. researchgate.netnih.gov Analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred directly to the injection port of a chromatograph for thermal desorption and analysis. For nonylphenol analysis in water, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is effective. researchgate.net SPME can be combined with gas chromatography-mass spectrometry (GC-MS), and a derivatization step can be included to enhance sensitivity. researchgate.netnih.gov This method has achieved detection limits as low as 0.01 µg/L for 4-nonylphenol (B119669) in water samples. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This technique uses a mixture of a small volume of extraction solvent (microliter range) and a disperser solvent (milliliter range). nih.gov When injected into the aqueous sample, the disperser solvent (e.g., methanol, acetonitrile) causes the extraction solvent (e.g., chloroform) to form fine droplets, creating a cloudy solution with a very large surface area for rapid extraction. nih.govpjoes.comnih.gov After centrifugation, the sedimented phase containing the concentrated analytes is collected for analysis. nih.gov An ionic liquid-based DLLME method was developed for analyzing 4-nonylphenol in water, demonstrating its utility as a green analytical method. pjoes.com

Chromatographic Separation and High-Sensitivity Detection Technologies

Following extraction and pre-concentration, chromatography is used to separate the target analytes from any remaining matrix components before their quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nonylphenol and its ethoxylates. scielo.brsdiarticle4.com It is particularly well-suited for these compounds, which can be challenging to analyze by gas chromatography without derivatization due to their polarity and low volatility.

The most common mode of separation is reversed-phase HPLC, typically using a C8 or C18 column. researchgate.netscielo.brrsc.org A mobile phase consisting of a mixture of acetonitrile and/or methanol with water is used to elute the compounds. tandfonline.comresearchgate.net Isocratic elution (constant mobile phase composition) or gradient elution (changing composition) can be employed to achieve optimal separation. researchgate.netjournalijecc.com

A key advantage in nonylphenol analysis is its native fluorescence, which allows for highly sensitive and selective detection using a Fluorescence Detector (FLD). nih.govtandfonline.com Excitation and emission wavelengths are chosen to maximize the signal for nonylphenol while minimizing background noise. For example, excitation at 225 nm and emission at 305 nm provides excellent sensitivity. scielo.br Other detection methods include multi-electrode electrochemical coulometric-array detection and mass spectrometry (LC-MS), which provides structural information for definitive identification. rsc.orgnih.gov

| Matrix/Sample Type | HPLC Column | Mobile Phase | Detector | Detection Limit (LOD) / Quantification Limit (LOQ) |

|---|---|---|---|---|

| Human Blood Plasma | C18 Reversed-Phase | 0.7% Phosphoric acid – Acetonitrile | Multi-electrode electrochemical coulometric-array | LOD: 1.0 ng/mL rsc.org |

| Sediments | Normal Phase | Not specified | Electrospray Mass Spectrometry (ESI-MS) | Parts-per-billion (ppb) levels nih.gov |

| Anaerobic Reactors | C8 (at 40°C) | Acetonitrile/Water (90:10, v/v) | Fluorescence (FLD) (λex=225 nm, λem=305 nm) | LOD: 15.7 µg/L; LOQ: 55.6 µg/L scielo.br |

| Powdered Milk Formula | Eclipse XDB-C8 | Acetonitrile/Water (65:35) | Fluorescence (FLD) | LOQ: 0.010 µg/g to 0.085 µg/g oup.comresearchgate.net |

| Water | Halo phenyl-hexyl | Water and Methanol | Fluorescence (FLD) | Not Specified nih.gov |

| Process Water | Reversed Phase | Not specified | Fluorescence (FLD) | LOQ: 0.1 mg/L nih.gov |

Coupling with Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) has emerged as a powerful tool for the analysis of nonylphenol and its ethoxylates. This technique offers high sensitivity and selectivity, allowing for the determination of these compounds at trace levels. nih.gov In LC-ESI-MS, the sample is first separated by liquid chromatography, and then the eluent is introduced into the mass spectrometer via an electrospray interface, which ionizes the analytes.

A key advantage of LC-ESI-MS is its ability to analyze a wide range of compounds, including those that are not volatile or thermally stable, which is a limitation of gas chromatography. For the analysis of nonylphenols, negative ionization mode is often employed, as it produces molecularly related ions such as [M-H]⁻, providing clear identification. researchgate.net The use of tandem mass spectrometry (LC-ESI-MS/MS) further enhances selectivity and reduces background noise by monitoring specific fragmentation patterns of the parent ion. researchgate.net

Researchers have developed comprehensive methods using LC-ESI-MS/MS for the simultaneous measurement of various alkylphenols and their derivatives in complex samples like beverages and environmental waters. researchgate.netx-mol.com These methods often involve a sample concentration and clean-up step, such as solid-phase extraction (SPE), to remove interfering substances. researchgate.net The choice of mobile phase and additives can significantly impact the ionization efficiency and, consequently, the sensitivity of the analysis. researchgate.netnih.gov For instance, the addition of ammonia (B1221849) in the negative ESI mode can enhance the ionization of weakly acidic compounds like nonylphenols. researchgate.net

The following table summarizes key findings from studies utilizing LC-ESI-MS for the analysis of nonylphenol and related compounds:

| Compound(s) | Matrix | Sample Preparation | Detection Mode | Key Findings |

| Nonylphenol ethoxylates (NPEOs) | Marine Sediment | Cyanopropyl silica (B1680970) solid-phase extraction | Positive ESI (as sodium adducts) | Achieved parts-per-billion concentration level detection. nih.gov |

| 4-Nonylphenol (4-NP), 4-Octylphenol (4-OP) | Seafood, Meat | Methanol extraction, Isolute Multimode cartridge cleanup | Negative ESI ([M-H]⁻) | Limits of detection were 0.5-2 ng/g. researchgate.net |

| Alkylphenols, Bisphenol A | Beverages | OASIS HLB solid extraction cartridges | Negative ESI | Recoveries ranged from 76.7% to 96.9%. researchgate.net |

| Nonylphenol ethoxylate oligomers | River Water | Filtration | Positive ESI ([M+NH₄]⁺) | Detection limits ranged from 160 pg/mL to 240 pg/mL. nih.gov |

Integration with Fluorescence Detection (HPLC-FL)

High-performance liquid chromatography with fluorescence detection (HPLC-FL) is another widely used method for the determination of nonylphenols. This technique leverages the native fluorescence of the phenol (B47542) moiety in these compounds. The sample is separated on an HPLC column, and the eluting compounds are detected by a fluorescence detector set at specific excitation and emission wavelengths. scispace.com

HPLC-FL offers good sensitivity and is a more cost-effective alternative to mass spectrometry. tandfonline.com Method development often involves optimizing the mobile phase composition and flow rate to achieve good separation of the target analytes from matrix components. oup.com For complex matrices, a derivatization step can be employed to enhance selectivity and sensitivity. Acetylation of the sample extract can render many interfering compounds non-fluorescent, thereby improving the detection of nonylphenols. scispace.com

Studies have demonstrated the successful application of HPLC-FL for the analysis of nonylphenol and its ethoxylates in various samples, including infant formula, meat, fish, and environmental waters. tandfonline.comoup.comnih.gov The limits of detection achieved are often in the low nanogram per gram or microgram per liter range, making it suitable for environmental monitoring and food analysis. tandfonline.comoup.com

Below is a table highlighting research findings using HPLC-FL:

| Compound(s) | Matrix | Sample Preparation | Excitation/Emission Wavelengths | Key Findings |

| NP, 4-n-NP, NPEOs | Powdered Milk Infant Formula | Ultrasonic-assisted extraction with acetonitrile | Not specified | Limits of detection ranged from 0.010 µg/g to 0.085 µg/g. oup.com |

| NPEO, OPEO | Sewerage Treatment Plant Effluent | Graphitized carbon black solid-phase extraction, acetylation | 225 nm / 295 nm | Limit of reporting was 5 µg/L for 100 mL samples. scispace.com |

| NP, OP, BP, n-NP₁EO, n-NP₂EO | Meat, Fish | Liquid extraction with acetonitrile and hexane, Florisil solid extraction | 275 nm / 300 nm | Detection limits ranged from 5.2 to 8.9 ng/g. tandfonline.com |

| NP, NPEOx | Soils, Sediments, Compost, Sludge | Ultrasonic-assisted extraction, C18 solid-phase extraction | Not specified | Quantitative recoveries were achieved. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Suitable Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly specific technique for the analysis of volatile and semi-volatile compounds. For nonylphenols, which have relatively low volatility, a derivatization step is often necessary to improve their chromatographic behavior and sensitivity. researchgate.net Derivatization converts the polar phenolic group into a less polar, more volatile derivative. Common derivatizing agents include silylating reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acetylating agents. researchgate.net

The use of tandem mass spectrometry (GC-MS/MS) provides even greater selectivity and lower detection limits, which is particularly beneficial for complex matrices. thermofisher.comrsc.org Selected reaction monitoring (SRM) mode in GC-MS/MS allows for the highly selective detection of target analytes by monitoring specific precursor-to-product ion transitions. thermofisher.com

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be coupled with GC-MS for the analysis of nonylphenols in aqueous samples. oiv.intacs.org In-sample derivatization can be combined with headspace SPME, simplifying the analytical procedure. acs.org

The table below presents research findings related to the GC-MS analysis of nonylphenols:

| Compound(s) | Matrix | Derivatization/Sample Preparation | Key Findings |

| Alkylphenols | Food, Environmental Matrices | Programmed temperature vaporizing (PTV) injection | Automated SRM development facilitated high-quality results. thermofisher.com |

| Alkylphenols | Wines | Headspace SPME | Quadratic calibration function obtained in the 1-100 µg/L range. oiv.int |

| NP, NP₁EO, NP₂EO, NP₁EC, NP₂EC | Water | In-sample derivatization with dimethyl sulfate, headspace SPME | Detection limits ranged from 20 to 1500 ng/L. acs.org |

| Nonylphenols | Water | Pre-column derivatization with BSTFA | Detection limit for 4-n-nonylphenol was 0.55 ng/L. researchgate.net |

Alternative Quantification and Screening Approaches

While chromatographic techniques are the gold standard for the confirmatory analysis of sodium p-nonylphenolate and related compounds, alternative methods offer advantages for rapid screening and high-throughput analysis, particularly in environmental monitoring.

Immunoenzyme Assays (e.g., Chemiluminescent Immunoenzyme Assays) for Environmental Monitoring

Immunoenzyme assays, such as the enzyme-linked immunosorbent assay (ELISA), are based on the specific binding of an antibody to the target analyte. These assays can be highly sensitive and specific, and they are well-suited for screening a large number of samples. mdpi.com

Chemiluminescent immunoenzyme assays (CL-EIA) offer enhanced sensitivity compared to traditional colorimetric ELISAs. mdpi.comdntb.gov.ua In a competitive CL-EIA for nonylphenol, the sample containing the analyte competes with a labeled nonylphenol conjugate for a limited number of antibody binding sites. The resulting chemiluminescent signal is inversely proportional to the concentration of nonylphenol in the sample.

Recent developments in this area have focused on improving the sensitivity and applicability of these assays for environmental water analysis. mdpi.com These methods can often be performed with minimal sample preparation, making them a rapid and cost-effective screening tool. mdpi.comdntb.gov.ua

Key findings from studies on immunoenzyme assays for nonylphenol are summarized below:

| Assay Type | Analyte | Key Findings |

| Chemiluminescent Immunoenzyme Assay (CL-EIA) | Nonylphenol | Limit of detection was 9 ng/mL, significantly lower than the 55 ng/mL for the colorimetric assay. mdpi.com |

| Monoclonal Antibody-Based Immunoassays | 4-n-nonylphenol | Enhanced chemiluminescence detection achieved a detection limit of 0.06 ng/mL. nih.gov |

| Immunochromatographic Test | Nonylphenol | Detection limits of 1.1 and 0.4 µg/mL were achieved with two different assay schemes. mdpi.com |

Challenges in Trace-Level Analysis and Matrix Interference in Environmental Samples

The analysis of this compound and other nonylphenols at trace levels in environmental samples presents several challenges. One of the major issues is matrix interference, where other components in the sample can affect the analytical signal, leading to either suppression or enhancement. gov.bc.catandfonline.com This is particularly problematic in complex matrices such as wastewater, sediment, and biological tissues.

In LC-ESI-MS, matrix effects can significantly impact the ionization efficiency of the target analytes. researchgate.netgov.bc.ca Co-eluting matrix components can compete for ionization, leading to a suppressed signal and an underestimation of the analyte concentration. Dilution of the sample extract can sometimes mitigate these effects, but this may compromise the detection limits. gov.bc.ca The use of isotopically labeled internal standards that closely mimic the behavior of the analyte can help to compensate for matrix effects. dphen1.com

For GC-MS analysis, matrix components can accumulate in the injector and the front of the analytical column, leading to signal drift and poor reproducibility. tandfonline.com Derivatization can sometimes introduce additional sources of interference.

Sample preparation is another critical step where challenges can arise. The extraction of nonylphenols from solid matrices like soil and sediment can be complex, and the efficiency of the extraction can be influenced by the physicochemical properties of the matrix. scielo.brnih.gov Ensuring complete extraction without introducing contaminants is essential for accurate quantification.

Furthermore, the presence of numerous isomers of nonylphenol complicates the analysis. Chromatographic separation of all isomers is often difficult, and quantification is typically based on the response of a technical mixture, which may not accurately reflect the isomeric composition in the environmental sample. service.gov.uk

V. Theoretical and Computational Chemistry Studies of Sodium P Nonylphenolate

Molecular Structure and Conformation Analysis

Computational methods are instrumental in elucidating the three-dimensional structure and conformational dynamics of sodium p-nonylphenolate.

The term "p-nonylphenol" typically refers to a complex mixture of isomers where the nonyl group is a branched-chain alkyl group, attached to the phenol (B47542) ring at the para position. Computational studies on related nonylphenol ethoxylates (NPEs) have explored the impact of the substituent position (ortho-, meta-, and para-). These studies indicate that the position of the alkyl chain significantly influences the molecule's electronic properties and stability. For instance, meta-substituted NPEs have been shown to possess higher dipole moments, suggesting more efficient secondary interactions in aqueous environments. researchgate.net Furthermore, the extensive branching of the nonyl chain introduces numerous conformational possibilities, each with a distinct energy level. Quantum mechanical calculations are employed to determine the most stable conformations by optimizing the geometry of these various branched structures, thereby providing insights into the likely composition of technical-grade nonylphenol mixtures.

Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical reactivity of this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules like nonylphenol and its derivatives. researchgate.netmdpi.com DFT calculations can provide valuable information on properties such as solvation energies, dipole moments, and the distribution of electron charges within the molecule. mdpi.com For example, studies on nonylphenol ethoxylates using the B3LYP functional have been performed to fully optimize molecular geometries and compute solvation energies in water using models like the conductor-like polarizable continuum model (CPCM). mdpi.com Such calculations are essential for understanding how the molecule interacts with its environment and for predicting its behavior in different solvents. mdpi.com

Frontier Molecular Orbital (FMO) theory is a model used to describe and predict chemical reactivity based on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comwikipedia.orgucsb.edu The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates lower stability and higher reactivity. researchgate.net Computational studies on substituted nonylphenol ethoxylates have shown that meta-substituted isomers exhibit the highest HOMO-LUMO gap, indicating greater thermodynamic stability compared to ortho- and para-isomers. researchgate.net

| Isomer Position | Relative Stability Indicator | Interaction Potential |

|---|---|---|

| Ortho | Lower HOMO-LUMO Gap | Lower Dipole Moment |

| Meta | Highest HOMO-LUMO Gap (Higher Stability) | Higher Dipole Moment |

| Para | Lower HOMO-LUMO Gap | Lower Dipole Moment |

Intermolecular Interactions and Solvation Behavior in Aqueous Environments

The behavior of this compound in water is governed by a complex interplay of intermolecular forces. Computational simulations, particularly molecular dynamics (MD), are crucial for studying these interactions. Upon dissolution in water, this compound dissociates into the sodium cation (Na+) and the p-nonylphenolate anion.

The phenolate (B1203915) anion exhibits both hydrophilic and hydrophobic characteristics. The negatively charged oxygen atom of the phenolate group is hydrophilic and interacts strongly with water molecules through hydrogen bonding. rsc.org DFT-based molecular dynamics simulations have shown that the high charge density on this oxygen atom leads to a local ordering of the hydrogen-bond structure of water that extends beyond the first solvation shell. rsc.org This is in contrast to neutral phenol, which immobilizes fewer water molecules. rsc.org

The nonyl group, being a long alkyl chain, is hydrophobic and tends to avoid contact with water. This hydrophobic nature drives the aggregation of p-nonylphenolate anions at higher concentrations to form micelles, where the hydrophobic tails are shielded from the water, and the hydrophilic phenolate heads are exposed to the aqueous environment. MD simulations can model the dynamics of these self-assembly processes and the partitioning of the molecule between different phases. nih.govnih.gov Studies on the solvation of phenol and related compounds have utilized methods like the quantum theory of atoms in molecules (QTAIM) to analyze the interactions, revealing that stability is achieved through strong O-H···O hydrogen bonds as well as weaker C-H···O and O-H···π interactions. nih.govtandfonline.com

| Molecular Part | Character | Primary Interaction with Water | Computational Insight |

|---|---|---|---|

| Phenolate Oxygen | Hydrophilic | Strong Hydrogen Bonding | Induces local ordering of water structure beyond the first solvation shell. rsc.org |

| Nonyl Chain | Hydrophobic | Hydrophobic Effect (avoidance of water) | Drives micelle formation at higher concentrations. |

| Aromatic Ring | - | Weak O-H···π interactions | Contributes to the overall solvation stability. tandfonline.com |

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and transition states that are often difficult to observe experimentally.

Phenolates are key intermediates in a variety of chemical transformations, including oxidation, alkylation, and environmental degradation processes. Computational methods, particularly density functional theory (DFT), are widely used to map out the potential energy surfaces of these reactions, thereby identifying the most probable reaction pathways. mdpi.com

For instance, the oxidation of substituted phenols has been studied computationally, revealing the mechanisms of hydrogen atom abstraction by various radical species. acs.orgnih.gov These studies show that the electronic properties of the substituents on the phenolic ring significantly influence the reaction rates. For p-nonylphenolate, the electron-donating nature of the alkyl group would be expected to facilitate oxidative processes.

In the context of environmental chemistry, computational models can predict the degradation pathways of phenolic compounds. nih.gov These models often involve complex radical chain reactions initiated by species such as the hydroxyl radical. nih.gov The elucidation of these pathways is crucial for assessing the environmental fate and potential toxicity of compounds like p-nonylphenolate.

The photochemical reactions of phenol have also been investigated computationally, revealing ultrafast dissociation pathways. nih.govchemrxiv.org These studies highlight the role of conical intersections in directing the reaction dynamics. While these studies focus on the phenol molecule, the fundamental principles of excited-state reactivity can be extended to the phenolate anion.

A critical aspect of understanding reaction mechanisms is the characterization of transition states, which represent the energy maxima along the reaction coordinate. mit.edu Computational chemistry allows for the precise determination of the geometry and energy of these fleeting structures. researchgate.netcornell.edu

The energetic profile of a reaction, which plots the energy of the system as a function of the reaction coordinate, provides a wealth of information about the reaction's feasibility and kinetics. The difference in energy between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For catalytic processes involving phenolates, computational models can be used to evaluate the efficacy of different catalysts by comparing the energetic profiles of the catalyzed and uncatalyzed reactions. The "energetic span model" is a theoretical framework that uses the energies of the turnover-determining transition state (TDTS) and the turnover-determining intermediate (TDI) to calculate the turnover frequency (TOF) of a catalytic cycle. nih.gov

The following table provides a summary of computational approaches used to study reaction mechanisms and energetic profiles of phenolic compounds.

| Area of Study | Computational Method | Key Insights | Reference(s) |

| Reaction Pathway Elucidation | Density Functional Theory (DFT) | Identification of intermediates and transition states in palladium-catalyzed reactions. | mdpi.com |

| Photochemical Reactions | Molecular Dynamics and Quantum Chemical Calculations | Elucidation of ultrafast hydrogen detachment mechanisms in phenol at interfaces. | nih.gov |

| Transition State Characterization | Machine Learning Models, DFT | Rapid prediction of transition state structures and energies. | mit.eduresearchgate.netcornell.edu |

| Catalytic Cycle Efficiency | Energetic Span Model | Calculation of turnover frequency from the energetic profile of a catalytic cycle. | nih.gov |

| Environmental Degradation | Ab initio and DFT calculations | Determination of activation energies for reactions of chlorinated phenols with radicals. | nih.gov |

Vi. Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Routes for Sodium p-Nonylphenolate and its Derivatives

The conventional synthesis of p-nonylphenol, the precursor to this compound, typically relies on acid-catalyzed alkylation of phenol (B47542) with nonene. While effective, this method can be energy-intensive and generate undesirable byproducts. The principles of green chemistry are driving research towards more sustainable and efficient synthetic strategies.

A significant area of development is the use of novel catalytic systems. For instance, manganese-catalyzed C-alkylation of unactivated esters and amides with alcohols has been reported, offering a sustainable pathway that produces water as the only byproduct. acs.org The adaptation of such non-precious metal catalysts for the direct alkylation of phenols with long-chain alcohols like nonanol presents a promising eco-friendly alternative. acs.orgkaust.edu.sa

Biocatalysis represents another frontier in the sustainable synthesis of alkylphenols. The use of enzymes, such as lipases and peroxidases, can offer high selectivity under mild reaction conditions, thereby reducing energy consumption and waste generation. mdpi.com While the direct enzymatic alkylation of phenols is an area of ongoing research, studies on the enzymatic polymerization of p-alkylphenols and the selective oxidation of their aliphatic C-H bonds highlight the potential of biocatalytic systems. mdpi.compnas.org

Potential Sustainable Synthetic Routes for p-Nonylphenol

| Synthetic Route | Catalyst/Enzyme | Alkylating Agent | Key Advantages |

|---|---|---|---|

| Manganese-Catalyzed Alkylation | Homogeneous Manganese Complex | Nonanol | High atom economy, use of a non-precious metal catalyst, water as the only byproduct. acs.org |

| Biocatalytic Alkylation | Engineered Lipase/Peroxidase | Nonene/Nonanol | High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. mdpi.com |

Innovative Remediation Technologies for Environmental Contamination by Alkylphenols

The persistence of alkylphenols in the environment has spurred the development of innovative remediation technologies aimed at their efficient and sustainable removal.

Advanced Oxidation Processes (AOPs) have demonstrated significant efficacy in degrading nonylphenol. These methods employ highly reactive species, such as hydroxyl radicals, to mineralize persistent organic pollutants. Research has shown that processes like the combination of ozone and hydrogen peroxide (O3/H2O2) can achieve substantial oxidation of nonylphenol. researchgate.net Furthermore, photocatalytic degradation using nanocatalysts like titanium dioxide (TiO2) and the photo-Fenton process have been identified as highly effective for the complete removal of nonylphenol from aqueous solutions. nih.govmdpi.com

Bioremediation offers an environmentally friendly and cost-effective approach. This can be achieved through biostimulation of indigenous microbial populations or bioaugmentation with specific nonylphenol-degrading strains, such as those from the Sphingomonas genus. nih.govresearchgate.net The use of packed-bed bioreactors containing these specialized microorganisms has shown high efficiency in the continuous treatment of contaminated water. researchgate.net

Phytoremediation , which utilizes plants to remove or degrade contaminants, is another promising green technology. Studies have indicated the potential of various plant species, including radish (Raphanus sativus) and certain microalgae, to take up and metabolize nonylphenol. mdpi.comnih.gov Plants like Indian mustard (Brassica juncea) and willow (Salix species) are also being investigated for their broader phytoremediation capabilities. land8.com

Comparison of Innovative Remediation Technologies for Nonylphenol

| Technology | Description | Reported Efficiency | Key Advantages |

|---|---|---|---|

| Advanced Oxidation Processes (AOPs) | Use of highly reactive radicals to degrade contaminants. | O3/H2O2: 55% oxidation researchgate.net; Photo-Fenton: High efficacy for complete degradation nih.gov | Rapid degradation of persistent compounds. |

| Bioremediation | Use of microorganisms to break down pollutants. | Up to 99.5% degradation in a bioreactor researchgate.net | Sustainable, potentially lower cost. |

| Phytoremediation | Use of plants to remove or degrade contaminants. | Species-dependent degradation by microalgae nih.gov | Environmentally friendly, aesthetically pleasing. |

Comprehensive Elucidation of Complex Environmental Transformation Products and Pathways

A complete understanding of the environmental fate of this compound requires a detailed characterization of the transformation products of p-nonylphenol and the intricate pathways of their formation. It is well-established that nonylphenol is a primary metabolite of nonylphenol ethoxylates. However, nonylphenol itself undergoes further degradation in the environment.

Under aerobic conditions, biodegradation can proceed through the shortening of the ethoxylate chain of the parent compounds, leading to the formation of nonylphenol carboxylates like nonylphenoxy ethoxy acetic acid and nonylphenoxy acetic acid. researchgate.net The complete removal of the ethoxy chain to yield nonylphenol is more commonly observed under anaerobic conditions. researchgate.net Subsequent bacterial degradation of the nonylphenol molecule can occur via several pathways. One identified pathway involves the formation of nitro-nonylphenol. nih.gov Another route proceeds through the cleavage of the phenolic ring. A third, and well-documented, pathway is initiated by ipso-hydroxylation, which involves the hydroxylation of the aromatic ring at the carbon atom to which the nonyl group is attached. nih.gov

Known Transformation Products of Nonylphenol

| Transformation Product | Formation Pathway | Environmental Conditions |

|---|---|---|

| Nonylphenol Carboxylates | Oxidation of the ethoxy chain of nonylphenol ethoxylates | Aerobic |

| Nitro-nonylphenol | Nitration of the aromatic ring | Aerobic |

| Cleaved Phenolic Ring Products | Phenolic degradation pathway | Aerobic |

| Ipso-hydroxylation Products | Hydroxylation at the C-4 position | Aerobic |

Application of Integrated Multi-Omics Approaches in Biodegradation Studies

To unravel the complex microbial processes governing the biodegradation of nonylphenol, researchers are increasingly employing integrated multi-omics approaches. These cutting-edge techniques, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level understanding of how microorganisms respond to and degrade environmental pollutants.

Proteomics , the study of the entire protein complement of an organism, is instrumental in identifying the specific enzymes responsible for nonylphenol degradation. For instance, hydroquinone (B1673460) dioxygenase has been pinpointed as a crucial enzyme in the biodegradation pathway of nonylphenol by Sphingomonas sp. strain TTNP3. nih.gov Proteomic analysis of microbial communities in environments such as activated sludge can help in assessing the presence and activity of these key degradative enzymes. nih.gov

Metabolomics , which analyzes the complete set of metabolites in a biological system, serves as a powerful tool for discovering biomarkers of nonylphenol exposure and for elucidating its toxicological effects. nih.govnih.gov Studies have utilized metabolomics to identify changes in the urinary metabolome of organisms exposed to nonylphenol, revealing alterations in metabolites such as glycine, glycerophosphocholine, and tryptophan. nih.govnih.gov This approach also sheds light on the metabolic pathways that are disrupted by nonylphenol, including those related to energy metabolism and amino acid synthesis. mdpi.com

The integration of these omics disciplines offers a comprehensive view of the biodegradation process, from the genetic level to the functional and metabolic responses of microorganisms. This knowledge is vital for the development of more effective bioremediation strategies.

Application of Omics Technologies in Nonylphenol Biodegradation Studies

| Omics Technology | Application in Nonylphenol Biodegradation | Key Findings |

|---|---|---|

| Proteomics | Identification of degradation enzymes. | Hydroquinone dioxygenase is a key enzyme in Sphingomonas sp. nih.gov |

| Metabolomics | Identification of exposure biomarkers and toxicological effects. | Altered levels of urinary metabolites in rats exposed to nonylphenol. nih.govnih.gov |

Advancements in High-Throughput and Miniaturized Analytical Method Development for Emerging Contaminants

The effective monitoring and risk assessment of emerging contaminants such as nonylphenol hinge on the availability of rapid, sensitive, and cost-effective analytical methods. Future research is directed towards the development of high-throughput and miniaturized analytical platforms.

High-throughput screening (HTS) methods are crucial for analyzing the large number of samples required for comprehensive environmental surveillance. The automation of sample preparation and analysis is a key feature of HTS, enabling the rapid and simultaneous measurement of a wide array of contaminants in various environmental matrices.

Miniaturized analytical systems , including lab-on-a-chip devices and novel sensors, hold the promise of in-situ and real-time monitoring of nonylphenol. These microfluidic devices integrate multiple analytical functions onto a single chip, leading to a significant reduction in reagent consumption, sample volume, and analysis time. The development of highly selective and sensitive sensors for nonylphenol would facilitate its continuous monitoring in industrial effluents, wastewater treatment plants, and natural water bodies.

Emerging Analytical Technologies for Nonylphenol Detection